molecular formula C11H9IO4 B13901493 Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate

Cat. No.: B13901493
M. Wt: 332.09 g/mol
InChI Key: IXWBIPAWSJATDB-UHFFFAOYSA-N
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Description

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is an organic compound that features an ester functional group and an iodophenyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(3-iodophenyl)-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Produces 4-(3-iodophenyl)-2,4-dioxobutanoic acid.

    Reduction: Yields 4-(3-iodophenyl)-2,4-dioxobutanol.

    Substitution: Results in various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The iodophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-iodophenyl)-2,4-dioxobutanoate
  • Methyl 4-(2-iodophenyl)-2,4-dioxobutanoate
  • Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Uniqueness

Methyl 4-(3-iodophenyl)-2,4-dioxobutanoate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9IO4

Molecular Weight

332.09 g/mol

IUPAC Name

methyl 4-(3-iodophenyl)-2,4-dioxobutanoate

InChI

InChI=1S/C11H9IO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3

InChI Key

IXWBIPAWSJATDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

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